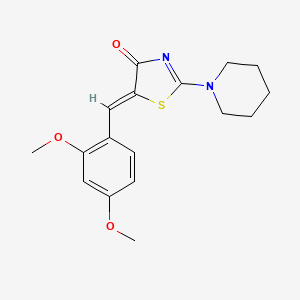

![molecular formula C22H21FN2O3S B5571781 (3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multi-step organic reactions, including cyclization, esterification, and amide formation processes. For example, Alaşalvar et al. (2016) describe the development of a stereo-selective tandem allylamine isomerization/Diels-Alder cyclo-addition sequence, which could be relevant for constructing the complex epoxyisoindole framework present in the target compound (Alaşalvar et al., 2016). Similar synthetic strategies involving cyclization in water as an environmentally friendly medium might be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For instance, compounds with the epoxyisoindole core have been shown to possess intricate three-dimensional structures, with specific stereochemistry at the 3a and 6 positions, which are critical for their biological activity and physical properties. The use of computational methods alongside experimental data allows for a detailed understanding of the molecular geometry and electronic structure, as demonstrated by Alaşalvar et al. (2016).

Chemical Reactions and Properties

Compounds within this chemical family can undergo a variety of reactions, including nucleophilic cleavage of the epoxy bridge, as explored by Toze et al. (2013). Such reactivity might be relevant for the target compound, potentially leading to various derivatives with altered chemical and biological properties (Toze et al., 2013).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis and structure of esterification products of 6-aryl-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acids have been explored, showing that reactions of 5-arylfurfurilamines with maleic anhydride lead to these complex compounds. These reactions result in the formation of methyl esters through unexpected cleavage products of the cyclic form, with their structures confirmed by X-ray structural analysis (Nadirova et al., 2019).

Pharmacological Potential

- The role of orexin-1 receptor mechanisms in compulsive food consumption has been studied, indicating that compounds targeting these receptors may have potential applications in treating eating disorders. While not directly mentioning the specified compound, this research contextually supports the exploration of related compounds for their effects on biological systems (Piccoli et al., 2012).

Antimicrobial Activity

- Research into [4 + 2] cycloaddition reactions involving 2-arylmethylidene-1-thiooxoindan intermediates has demonstrated the antimicrobial activity of some products. This study suggests that the structural framework related to the specified compound may offer valuable antimicrobial properties (Hegab et al., 2009).

Halogen Bonding and Supramolecular Structures

- The impact of halogen substituents on halogen bonding in related compounds has been analyzed, indicating their significant role in the formation of supramolecular architectures. Such research underscores the importance of halogen atoms in designing compounds with desired physical and chemical properties (Gurbanov et al., 2021).

Propriétés

IUPAC Name |

(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-13-8-10-29-17(13)11-24(2)20(26)18-16-7-9-22(28-16)12-25(21(27)19(18)22)15-5-3-14(23)4-6-15/h3-10,16,18-19H,11-12H2,1-2H3/t16-,18?,19?,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTYEBCFFAQAAP-PJJFEIACSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN(C)C(=O)C2C3C=CC4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)CN(C)C(=O)C2[C@@H]3C=C[C@]4(C2C(=O)N(C4)C5=CC=C(C=C5)F)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,7S)-3-(4-fluorophenyl)-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide](/img/structure/B5571749.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)